Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Introduction of the Phosphonate Group: This step often involves the use of phosphonate reagents under controlled conditions to ensure the correct placement of the group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives.
Scientific Research Applications
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and oxazole rings can interact with active sites, while the phosphonate group can form strong bonds with metal ions or other functional groups, influencing the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate: Similar structure but lacks the methyl group on the phenyl ring.
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-chlorophenyl)-1,3-oxazol-4-YL)phosphonate: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate can influence its reactivity and interactions with other molecules, making it unique compared to its analogs.
Properties
Molecular Formula |
C17H19N2O5P |
---|---|
Molecular Weight |
362.32 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H19N2O5P/c1-12-6-8-13(9-7-12)15-19-17(25(20,21-2)22-3)16(24-15)18-11-14-5-4-10-23-14/h4-10,18H,11H2,1-3H3 |
InChI Key |
FPEQJNDEQCRPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.